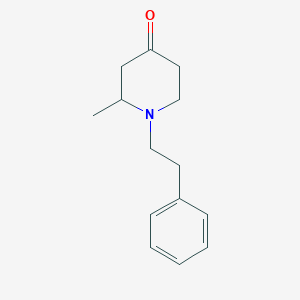
2-Methyl-1-(2-phenylethyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-phenylethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and their presence in various natural and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 2-phenylethylamine with 2-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-Methyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-Methyl-1-(2-phenylethyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in pain management and anesthesia.
作用機序
The mechanism of action of 2-Methyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets in the body. The compound is known to bind to opioid receptors in the central nervous system, similar to other piperidine derivatives. This binding leads to the modulation of pain signals and provides analgesic effects .
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Methoxyacetylfentanyl: Another fentanyl analogue with similar pharmacological properties.
2-Fluoroisobutyrfentanyl: A fluorinated analogue of fentanyl with enhanced potency.
Uniqueness
2-Methyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its structure allows for selective binding to opioid receptors, making it a valuable compound in pain management research .
特性
CAS番号 |
108897-27-4 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC名 |
2-methyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-12-11-14(16)8-10-15(12)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChIキー |
SZJQMZDYUNZCMF-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)CCN1CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


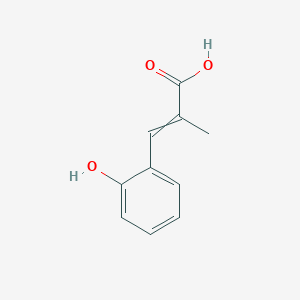

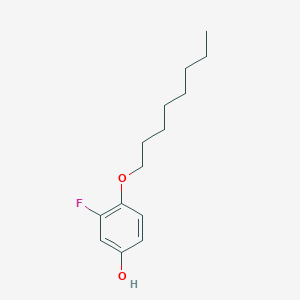
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
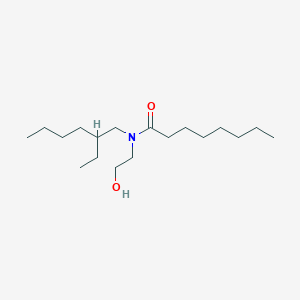
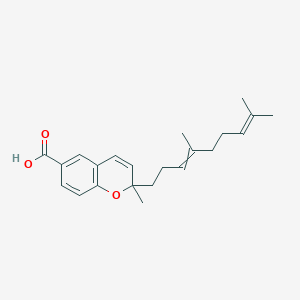
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
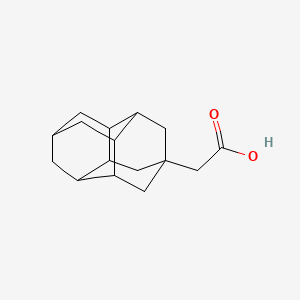
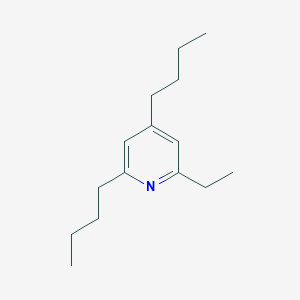
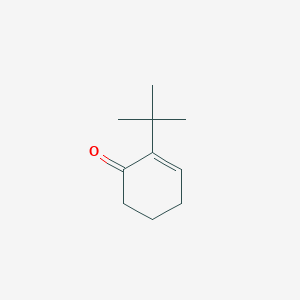
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

